![molecular formula C20H29N3O B5367479 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline](/img/structure/B5367479.png)
3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline
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Overview
Description
3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline is a chemical compound that has been of interest to researchers due to its potential use in scientific research. This compound is also known as EIQ or EIPQ and has been synthesized using various methods.
Mechanism of Action
EIQ acts by binding to the dopamine transporter (DAT) and inhibiting its activity. This leads to an increase in the extracellular concentration of dopamine, which can affect various physiological and biochemical processes. EIQ has been found to be highly selective for DAT and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
EIQ has been shown to have various biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can affect mood, motivation, and reward. EIQ has also been found to have anxiolytic and antidepressant effects. In addition, EIQ has been shown to have neuroprotective effects against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
EIQ has several advantages for lab experiments. It is highly selective for DAT and does not affect other neurotransmitter transporters. This makes it useful in studying the role of dopamine in the brain. EIQ is also stable and can be stored for long periods without significant degradation. However, one limitation of EIQ is its high cost, which can limit its use in some experiments.
Future Directions
For the use of EIQ include studying its potential use in the treatment of neurological disorders and investigating its potential use as a neuroprotective agent.
Synthesis Methods
EIQ can be synthesized using various methods. One of the methods involves the reaction of 2-methoxyquinoline with 3-ethyl-4-isopropyl-1-piperazinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure EIQ. This method has been reported to yield EIQ with high purity and good yield.
Scientific Research Applications
EIQ has been used in various scientific research studies. One of the main applications of EIQ is in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the dopamine transporter (DAT). This makes it useful in studying the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease and addiction.
properties
IUPAC Name |
3-[(3-ethyl-4-propan-2-ylpiperazin-1-yl)methyl]-2-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-5-18-14-22(10-11-23(18)15(2)3)13-17-12-16-8-6-7-9-19(16)21-20(17)24-4/h6-9,12,15,18H,5,10-11,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNZAAYEZCWGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=CC3=CC=CC=C3N=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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